3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLETTWXZZYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydroquinoline Skeleton
The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of appropriately substituted anilines with carbonyl compounds. For example, reacting N-(3-methylbutyl)aniline with cyclohexenone under acidic conditions (e.g., triflic acid) induces a domino sequence involving iminium ion formation, nucleophilic attack, and cyclization. This method yields the tetrahydroquinoline scaffold with a ketone at the 2-position, critical for subsequent oxidation steps.
Reaction Conditions:
Oxidation to the 2-Oxo Derivative
The 2-oxo group is introduced via Jones oxidation (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO), converting the cyclohexene moiety to a ketone. Jones oxidation is preferred for scalability, providing the 2-oxo-tetrahydroquinoline in 82–90% yield.
Functionalization of the Tetrahydroquinoline at the 6-Position
Nitration and Reduction to the Amine
Selective nitration at the 6-position is achieved using mixed acid (HNO3/H2SO4) at 0–5°C, followed by catalytic hydrogenation (H2/Pd-C) to yield the 6-amine derivative.
Optimization Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 hr | 70 |
| Hydrogenation | H2 (1 atm), Pd/C, EtOH | 95 |
Synthesis of the 3,4,5-Trimethoxybenzamide Moiety
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl2) under reflux, yielding the acyl chloride in near-quantitative conversion. Excess SOCl2 is removed via distillation to prevent side reactions during amidation.
Amide Bond Formation
The final step involves coupling the tetrahydroquinoline amine with 3,4,5-trimethoxybenzoyl chloride. Schotten-Baumann conditions (aqueous NaOH, THF) facilitate the reaction, producing the target benzamide in 85–92% yield.
Critical Parameters:
- Stoichiometry : 1.2 equiv acyl chloride to amine
- Temperature : 0°C to prevent hydrolysis
- Workup : Acidification to pH 3–4 precipitates the product
Advanced Methodologies and Catalytic Innovations
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance the efficiency of nitration and amidation steps. For example, a microreactor system reduces reaction times from hours to minutes while maintaining yields >90%.
Enzymatic Resolution for Chiral Intermediates
Although the target compound lacks stereocenters, related syntheses utilize lipase-catalyzed transesterification (e.g., Pseudomonas fluorescens lipase) to resolve racemic intermediates, a strategy applicable to derivatives with chiral centers.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide: A similar compound with slight structural differences.
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide: Another derivative with different substituents.
Uniqueness
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step sequence, including nucleophilic substitution to attach the 3-methylbutyl group to the tetrahydroquinoline core, followed by condensation with 3,4,5-trimethoxybenzoyl chloride . Key parameters include:
- Temperature control : Reflux conditions (~80–100°C) for amide bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or preparative HPLC is essential to achieve >95% purity, as impurities from incomplete substitution (e.g., residual hydroxyl groups) can skew bioactivity data .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- NMR spectroscopy : - and -NMR confirm regioselective substitution patterns (e.g., methoxy group placement) and amide bond formation .
- HPLC-HRMS : Validates molecular weight (CHNO, theoretical 450.48 g/mol) and detects trace impurities .
- Solubility profiling : Tests in DMSO, ethanol, and aqueous buffers guide formulation for in vitro assays .
Q. How is the compound initially screened for biological activity, and what are common pitfalls in assay design?
- In vitro binding assays : Fluorescence polarization or SPR measure affinity for targets like tubulin or kinases, with IC values compared to reference inhibitors (e.g., colchicine for tubulin) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) often reveal sub-micromolar activity, but false positives may arise from aggregation or redox cycling; counter-screens with reducing agents (e.g., DTT) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often stem from:
- Batch variability : Impurities from incomplete purification (e.g., residual solvents) can modulate activity. Mitigate by standardizing synthesis protocols and reporting purity thresholds .
- Assay conditions : Differences in buffer pH or serum content alter compound stability. Use orthogonal assays (e.g., enzymatic vs. cellular) and include positive controls (e.g., paclitaxel for microtubule stabilization) .
- Structural analogs : Subtle changes (e.g., methoxy vs. ethoxy groups) drastically affect target engagement. Compare activity of homologs using SAR tables .
Q. What strategies are employed to elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Scaffold diversification : Modify the tetrahydroquinoline core (e.g., introduce halogenation at C-7) or benzamide substituents (e.g., replace methoxy with trifluoromethyl) to assess impact on potency .
- Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical hydrogen-bond donors/acceptors. For example, the 2-oxo group in tetrahydroquinoline is essential for tubulin binding .
- Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in microsomal assays .
Q. How can computational modeling guide the prediction of off-target interactions and toxicity?
- Docking simulations : AutoDock Vina or Glide predict binding to off-targets like cytochrome P450 enzymes, flagged by low docking scores (<−6 kcal/mol) .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., high logP >3 may indicate CNS toxicity) and hERG channel inhibition risk .
- Machine learning : Models trained on Tox21 datasets prioritize derivatives with lower hepatotoxicity alerts (e.g., absence of reactive Michael acceptors) .
Methodological Guidance Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation of THQ | KCO, DMF, 80°C | 65–70 | 90 | |
| Benzamide coupling | DCM, EDCI, RT, 24 h | 75–80 | 95 | |
| Final purification | Prep-HPLC (MeCN/HO) | 60 | >99 |
Q. Table 2. Biological Activity Data Comparison
| Assay Type | IC (nM) | Cell Line/Enzyme | Notes | Reference |
|---|---|---|---|---|
| Tubulin polymerization | 120 ± 15 | Porcine brain | Comparable to colchicine | |
| MTT cytotoxicity | 450 ± 30 | MCF-7 | Serum-free conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
